Chromic acid (H2Cr2O7),rubidium salt (1:2)

Description

BenchChem offers high-quality Chromic acid (H2Cr2O7),rubidium salt (1:2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromic acid (H2Cr2O7),rubidium salt (1:2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

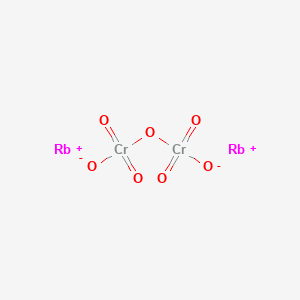

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.7O.2Rb/q;;;;;;;2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKVUBJBAQQSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2O7Rb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158727 | |

| Record name | Dirubidium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dichromate is soluble in water; | |

| Record name | Rubidium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13446-73-6 | |

| Record name | Dirubidium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dirubidium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dirubidium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Rubidium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubidium dichromate (Rb₂Cr₂O₇) is an inorganic compound composed of rubidium cations (Rb⁺) and dichromate anions (Cr₂O₇²⁻). As with other hexavalent chromium compounds, it is a powerful oxidizing agent and a subject of interest for its specific chemical reactivity and crystalline structures. This document provides a comprehensive overview of the known chemical and physical properties of rubidium dichromate, detailed experimental protocols for its synthesis, and a summary of its structural characteristics. All quantitative data are presented in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

Rubidium dichromate is a red or orange-red crystalline solid.[1] It is notable for existing in several polymorphic forms, primarily triclinic and monoclinic structures, which exhibit slight differences in their physical properties.[2][3]

Quantitative Data Summary

The fundamental physicochemical properties of rubidium dichromate are summarized in the tables below. Data is provided for its general properties, solubility, density, and detailed crystallographic parameters for its various polymorphs.

| Property | Value |

| Chemical Formula | Cr₂O₇Rb₂ |

| Molecular Weight | 386.92 g/mol [4][5] |

| Appearance | Red to orange-red crystalline solid[1] |

| Melting Point | Not available (Decomposes on heating)[4][6] |

| Boiling Point | Not available[4][6] |

| CAS Number | 13446-73-6[5] |

Table 1: General Properties of Rubidium Dichromate.

| Polymorph | Density (g/cm³) |

| Monoclinic | 3.021 |

| Triclinic | 3.125 |

Table 2: Density of Rubidium Dichromate Polymorphs.[2][3]

| Temperature | Solubility (g / 100g H₂O) - Monoclinic | Solubility (g / 100g H₂O) - Triclinic |

| 20°C | 5.9 | 5.8 |

| 30°C | 10.0 | 9.5 |

| 40°C | 15.2 | 14.8 |

| 60°C | 32.3 | 32.4 |

Table 3: Water Solubility of Rubidium Dichromate Polymorphs.[2]

Crystal Structure

Rubidium dichromate is known to crystallize in at least four polymorphs, including two triclinic and two monoclinic forms. The dichromate anion (Cr₂O₇²⁻) consists of two corner-sharing CrO₄ tetrahedra. The bridging Cr-O bond is longer (approx. 1.78 Å) than the terminal Cr-O bonds (approx. 1.62 Å).[7]

| Parameter | Triclinic (P-1) | Triclinic (P1) |

| a | 13.554 Å | 7.433 Å |

| b | 7.640 Å | 7.571 Å |

| c | 7.735 Å | 7.832 Å |

| α | 93.64° | 109.44° |

| β | 98.52° | 90.81° |

| γ | 88.80° | 108.89° |

| Bond/Angle | Value | |

| Cr-O (bridging) | 1.78 Å | |

| Cr-O (terminal) | 1.62 Å | |

| Cr-O-Cr Angle | 123° and 137° |

Table 4: Crystallographic Data for Triclinic Polymorphs of Rubidium Dichromate.[7]

Chemical Reactivity and Behavior

Oxidizing Properties

As a compound containing chromium in the +6 oxidation state, rubidium dichromate is a powerful oxidizing agent.[2][8] Its reactivity is characteristic of other alkali metal dichromates, participating in redox reactions where the Cr₂O₇²⁻ ion is reduced, typically to the more stable green Cr³⁺ ion, in the presence of a suitable reducing agent in an acidic medium.

Thermal Decomposition

Rubidium dichromate is thermally stable at room temperature but decomposes upon strong heating.[7] When heated to decomposition, it is reported to emit toxic fumes of rubidium oxide (Rb₂O).[8] The decomposition pathway for alkali metal dichromates can be complex but generally involves the formation of the corresponding chromate and chromium(III) oxide, with the release of oxygen.

Role in Chemical Synthesis

Rubidium dichromate serves as a valuable intermediate in the synthesis of other rubidium compounds.[7] Its formation can be a key step in converting readily available rubidium salts, like rubidium chloride (RbCl), into less common compounds such as rubidium hydroxide (RbOH). This involves precipitating the dichromate, which can then be chemically modified in subsequent steps.[7]

Experimental Protocols

The synthesis of rubidium dichromate can be achieved through several laboratory-scale methods. The choice of method depends on the desired purity, crystal form, and available starting materials.

Synthesis from Rubidium Carbonate and Chromium Trioxide

This is a direct and common method for preparing high-purity rubidium dichromate.[8]

Methodology:

-

Stoichiometric Calculation: Calculate the molar equivalents of rubidium carbonate (Rb₂CO₃) and chromium trioxide (CrO₃) based on the reaction: Rb₂CO₃ + 2CrO₃ → Rb₂Cr₂O₇ + CO₂(g)

-

Dissolution: Dissolve the calculated mass of Rb₂CO₃ in a minimal amount of deionized water in a beaker with gentle heating.

-

Reaction: Slowly and carefully add the stoichiometric amount of CrO₃ to the rubidium carbonate solution. The addition should be portion-wise to control the effervescence of CO₂ gas.

-

Evaporation and Crystallization: Once the reaction is complete (i.e., gas evolution has ceased), gently heat the resulting orange-red solution to evaporate the solvent and concentrate the solution.

-

Crystal Formation: Allow the concentrated solution to cool slowly to room temperature. Orange-red crystals of rubidium dichromate will precipitate.

-

Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry in a desiccator.

Safety and Handling

Rubidium dichromate is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as a poison and a confirmed carcinogen, primarily due to the presence of hexavalent chromium.[2][8][9]

-

Oxidizer: It is a powerful oxidizing agent and should not be stored with flammable or reducing materials.[2][8]

-

Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[5]

-

Exposure Limits: The occupational exposure limit (PEL) for Cr(VI) compounds is 0.005 mg/m³.[5][9]

This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. guidechem.com [guidechem.com]

- 2. RUBIDIUM DICHROMATE|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. americanelements.com [americanelements.com]

- 5. Dirubidium dichromate | Cr2O7Rb2 | CID 61606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rubidium Dichromate,CAS : 13446-73-6 [eforu-chemical.com]

- 7. Chromic acid (H2Cr2O7),rubidium salt (1:2) | 13446-73-6 | Benchchem [benchchem.com]

- 8. RUBIDIUM DICHROMATE | 13446-73-6 [chemicalbook.com]

- 9. Rubidium dichromate - Hazardous Agents | Haz-Map [haz-map.com]

A Comprehensive Technical Guide to the Synthesis of Rubidium Dichromate Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary methods for the synthesis of high-purity rubidium dichromate (Rb₂Cr₂O₇) crystals. This document outlines the core chemical principles, experimental protocols, and quantitative data to enable the reproducible preparation of these crystals for applications in research and development.

Introduction

Rubidium dichromate, a vibrant orange-red crystalline solid, is an inorganic compound with the chemical formula Rb₂Cr₂O₇. It is composed of two rubidium cations (Rb⁺) and a dichromate anion (Cr₂O₇²⁻). The salt is known for its strong oxidizing properties and has applications in various chemical syntheses. The ability to produce well-defined, high-purity crystals is crucial for its use in scientific research where precise stoichiometry and crystalline structure are paramount. This guide details the most effective and reproducible methods for the synthesis of rubidium dichromate crystals.

Core Synthesis Methodology: Reaction of Rubidium Carbonate with Chromium Trioxide

The foundational method for synthesizing rubidium dichromate involves the reaction of an aqueous solution of rubidium carbonate (Rb₂CO₃) with chromium trioxide (CrO₃). The reaction proceeds as follows:

Rb₂CO₃ + 2CrO₃ → Rb₂Cr₂O₇ + CO₂

This reaction forms an aqueous solution of rubidium dichromate, from which crystals can be obtained through various crystallization techniques. A key parameter in this synthesis is maintaining a nearly neutral pH of approximately 6, which favors the formation of the dichromate ion.

Crystallization Techniques

The formation of high-quality crystals from the rubidium dichromate solution is a critical step. The choice of crystallization technique can significantly impact crystal size, purity, and yield. The two primary methods detailed here are Slow Evaporation and Slow Cooling.

Method 1: Slow Evaporation from Aqueous Solution

This is the most straightforward and widely applicable method for growing rubidium dichromate crystals at room temperature.

Experimental Protocol:

-

Reactant Preparation: Prepare equimolar solutions of rubidium carbonate (Rb₂CO₃) and chromium trioxide (CrO₃) in deionized water.

-

Reaction: Slowly add the chromium trioxide solution to the rubidium carbonate solution while stirring continuously. The reaction is complete when the evolution of carbon dioxide gas ceases.

-

pH Adjustment: Adjust the pH of the resulting solution to approximately 6 using a dilute solution of chromic acid or rubidium hydroxide as needed.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Crystallization: Transfer the clear, orange-red solution to a shallow dish or beaker. Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow solvent evaporation.

-

Crystal Growth: Place the container in a vibration-free environment at a constant room temperature. Crystals will form as the solvent evaporates and the solution becomes supersaturated.

-

Harvesting: Once the crystals have reached the desired size, carefully decant the mother liquor and collect the crystals. Wash the crystals with a small amount of cold deionized water and dry them in a desiccator.

Method 2: Slow Cooling of a Saturated Aqueous Solution

This method leverages the temperature-dependent solubility of rubidium dichromate in water to induce crystallization.

Experimental Protocol:

-

Preparation of a Saturated Solution: Prepare a saturated solution of rubidium dichromate in deionized water at an elevated temperature (e.g., 60-80°C). Refer to the solubility data in Table 1 to determine the appropriate concentration.

-

Filtration: While hot, filter the saturated solution to remove any undissolved material or impurities.

-

Controlled Cooling: Transfer the hot, saturated solution to a clean, pre-warmed crystallization vessel. To ensure slow cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with hot water) or a programmable cooling bath.

-

Crystal Formation: As the solution slowly cools, the solubility of rubidium dichromate will decrease, leading to the formation of crystals. A slower cooling rate generally results in larger and more well-defined crystals.

-

Isolation and Drying: After the solution has reached room temperature and crystallization is complete, isolate the crystals by filtration. Wash them with a minimal amount of ice-cold deionized water and dry them thoroughly.

Quantitative Data and Comparison of Methods

The selection of a synthesis method often depends on the desired crystal characteristics and experimental constraints. The following table summarizes key quantitative parameters for the described methods. Note: The data presented is based on typical experimental outcomes and may vary depending on specific laboratory conditions.

| Parameter | Method 1: Slow Evaporation | Method 2: Slow Cooling |

| Starting Materials | Rubidium Carbonate, Chromium Trioxide, Deionized Water | Rubidium Dichromate, Deionized Water |

| Typical Temperature | Room Temperature (constant) | Gradual cooling from 60-80°C to room temperature |

| Typical Crystal Size | Small to medium, well-formed | Medium to large, can be less uniform |

| Estimated Yield | High (dependent on extent of evaporation) | Moderate to high (dependent on initial saturation) |

| Purity | Generally high, may contain solvent inclusions | High, impurities tend to remain in the mother liquor |

| Control over Crystal Size | Moderate (controlled by evaporation rate) | High (controlled by cooling rate) |

Table 1: Solubility of Rubidium Dichromate in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 20 | 5.8 (triclinic), 5.9 (monoclinic)[1] |

| 30 | 9.5 (triclinic), 10.0 (monoclinic)[1] |

| 40 | 14.8 (triclinic), 15.2 (monoclinic)[1] |

| 60 | 32.4 (triclinic), 32.3 (monoclinic)[1] |

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the two primary synthesis methods.

Caption: Workflow for Slow Evaporation Synthesis.

Caption: Workflow for Slow Cooling Crystallization.

Safety Considerations

Rubidium dichromate is a toxic and oxidizing substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood. Chromium(VI) compounds are classified as carcinogenic, and therefore, exposure should be minimized.

Conclusion

The synthesis of rubidium dichromate crystals can be reliably achieved through the reaction of rubidium carbonate and chromium trioxide, followed by either slow evaporation or slow cooling of the resulting aqueous solution. The choice of crystallization method will influence the final crystal size and morphology. By carefully controlling the experimental parameters outlined in this guide, researchers can produce high-purity rubidium dichromate crystals suitable for a variety of scientific applications.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Dirubidium Dichromate (Rb₂Cr₂O₇)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystal structures and polymorphic forms of dirubidium dichromate (Rb₂Cr₂O₇). The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed reference for researchers in materials science, chemistry, and related fields.

Introduction to Dirubidium Dichromate Polymorphism

Dirubidium dichromate is known to exhibit polymorphism, existing in multiple crystal structures under various conditions. To date, at least four distinct polymorphs have been structurally characterized at room temperature. These include three initially identified forms—one triclinic and two monoclinic—and a more recently discovered fourth triclinic modification.[1] The existence of further high-temperature polymorphs has been suggested by thermoanalytical studies, though their crystal structures have not yet been elucidated.[1]

Crystallographic Data of Known Polymorphs

The crystallographic data for the known polymorphs of dirubidium dichromate are summarized in the table below for ease of comparison.

| Polymorph Designation | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Triclinic (I) | Triclinic | P1 | 13.554 | 7.640 | 7.735 | 93.64 | 98.52 | 88.80 | - | 4 |

| Monoclinic (I) | Monoclinic | P2₁/n | 7.67 | 7.62 | 13.62 | 90 | 93.22 | 90 | - | - |

| Monoclinic (II) | Monoclinic | C2/c | 7.938 | - | 7.873 | - | - | - | - | - |

| Triclinic (II) | Triclinic | P1 | 7.433(1) | 7.571(2) | 7.832(2) | 109.44(3) | 90.81(3) | 108.89(3) | 389.6 | 2 |

Data sourced from multiple crystallographic studies.[1][2][3]

Structural Details of the Polymorphs

Triclinic Polymorph (I): This polymorph is characterized by a unit cell containing four Rb₂Cr₂O₇ units.[3] The dichromate ions exhibit bridging Cr-O bond lengths of approximately 1.78 Å and terminal Cr-O bond lengths of about 1.62 Å. The two non-equivalent Cr-O-Cr bond angles are 123° and 137°.[2][3] The rubidium ions are coordinated by either eight or nine oxygen atoms at distances ranging from 2.86 to 3.31 Å.[3]

Monoclinic Polymorphs: Two monoclinic polymorphs have been identified, with one belonging to the P2₁/n space group.[1][2] The structures of these two monoclinic forms are reported to be closely related.[1] For the P2₁/n modification, the Cr-O-Cr bond angle is 122.9°.[1]

Triclinic Polymorph (II): This fourth identified polymorph crystallizes in the P1 space group with two formula units per unit cell.[1][4][5] The structure contains two non-equivalent rubidium atoms and a dichromate anion. The Rb⁺ cations are irregularly coordinated by seven oxygen atoms.[1] The Cr-O-Cr bond angle in the dichromate anion of this polymorph is 133.5(1)°.[1]

Experimental Protocols

The structural characterization of these polymorphs was primarily achieved through single-crystal X-ray diffraction.

Synthesis and Crystallization of the Fourth Triclinic Polymorph (Triclinic II):

-

Source of Material: The title compound was crystallized at room temperature from a nearly neutral aqueous solution (pH = 6).[1]

-

Reagents: The solution contained dissolved chromium trioxide (CrO₃), rubidium carbonate (Rb₂CO₃), and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).[1]

-

Observed Crystals: The crystallization yielded orange-red, distorted, blocky, and striated crystals of the fourth triclinic polymorph. These were found alongside minor amounts of the monoclinic (P2₁/n) modification and other unidentified spherules.[1]

Single-Crystal X-ray Diffraction:

-

Instrument: A Nonius Kappa CCD diffractometer was used for data collection.[1]

-

Radiation: Molybdenum Kα radiation (λ = 0.71073 Å) was utilized.[1]

-

Data Collection: Data was collected using ω/φ scans.[1]

-

Structure Solution and Refinement: The structure was solved and refined using programs such as SHELXS-97 and SHELXL-97.[1]

Visualizations

Logical Relationship of Known Dirubidium Dichromate Polymorphs

Caption: Known and potential polymorphs of dirubidium dichromate.

Experimental Workflow for Characterization of the Fourth Triclinic Polymorph

Caption: Workflow for the synthesis and structural analysis of a dirubidium dichromate polymorph.

References

In-Depth Technical Guide: The Thermal Decomposition Behavior of Rubidium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of rubidium dichromate (Rb₂Cr₂O₇). The document details the decomposition pathway, products, and the experimental protocols used for its characterization. By analogy with other alkali metal dichromates and available data, this guide synthesizes the expected thermal behavior, presenting quantitative data in a structured format. Methodologies for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis-Mass Spectrometry (EGA-MS), are described to facilitate the replication and further investigation of these processes.

Introduction

Rubidium dichromate is an inorganic compound with the formula Rb₂Cr₂O₇. As with other dichromates, its thermal stability and decomposition pathway are of significant interest in various fields of chemistry and material science. Understanding the thermal behavior of rubidium dichromate is crucial for its safe handling at elevated temperatures and for predicting its reactivity in high-temperature applications. Upon heating, rubidium dichromate undergoes a decomposition process, yielding solid and gaseous products. One of the identified gaseous products emitted during decomposition is rubidium oxide (Rb₂O) fumes[1].

Predicted Thermal Decomposition Pathway

Based on the well-documented thermal decomposition of analogous alkali metal dichromates, such as potassium dichromate (K₂Cr₂O₇), a primary decomposition pathway for rubidium dichromate can be predicted. When strongly heated, potassium dichromate decomposes to form potassium chromate (K₂CrO₄), chromium(III) oxide (Cr₂O₃), and oxygen gas (O₂)[2][3][4][5][6].

The balanced chemical equation for the decomposition of potassium dichromate is:

4K₂Cr₂O₇(s) → 4K₂CrO₄(s) + 2Cr₂O₃(s) + 3O₂(g) [3][4]

By direct analogy, the thermal decomposition of rubidium dichromate is expected to follow a similar reaction:

4Rb₂Cr₂O₇(s) → 4Rb₂CrO₄(s) + 2Cr₂O₃(s) + 3O₂(g)

This reaction indicates that solid rubidium dichromate decomposes into solid rubidium chromate and chromium(III) oxide, with the evolution of gaseous oxygen. At higher temperatures, the resulting rubidium chromate may further decompose.

Quantitative Decomposition Data

| Decomposition Stage | Reactant | Predicted Solid Products | Predicted Gaseous Product | Theoretical Mass Loss (%) |

| Primary Decomposition | Rb₂Cr₂O₇ | Rb₂CrO₄, Cr₂O₃ | O₂ | ~6.20% |

Note: The theoretical mass loss is calculated based on the stoichiometry of the predicted decomposition reaction (evolution of 3 moles of O₂ from 4 moles of Rb₂Cr₂O₇).

Experimental Protocols

To investigate the thermal decomposition of rubidium dichromate, a combination of thermoanalytical techniques is employed. The following sections detail the generalized experimental protocols for these key methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrument: A high-precision thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of finely ground rubidium dichromate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset and completion temperatures of decomposition events are determined from the curve and its first derivative (DTG curve).

Differential Thermal Analysis (DTA)

Differential Thermal Analysis measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique detects exothermic and endothermic events.

-

Instrument: A differential thermal analyzer, often coupled with a TGA instrument (TGA-DTA).

-

Sample and Reference: An accurately weighed sample of rubidium dichromate is placed in a sample crucible, and an equal mass of a thermally inert reference material (e.g., calcined alumina) is placed in a reference crucible.

-

Atmosphere and Temperature Program: The conditions are typically identical to those used for TGA.

-

Data Analysis: The DTA curve plots the temperature difference (ΔT) against the sample temperature. Endothermic peaks indicate processes like melting or decomposition, while exothermic peaks indicate processes like crystallization or oxidation.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

EGA-MS is a powerful technique for identifying the gaseous products evolved during thermal decomposition.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA is operated under conditions similar to those described in section 4.1.

-

Mass Spectrometry: As the sample is heated and decomposes, the evolved gases are continuously transferred to the mass spectrometer. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the expected gaseous products (e.g., m/z for O₂, and potentially for volatile rubidium species).

-

Data Analysis: The ion intensity for specific m/z values is plotted as a function of temperature, allowing for the identification of the evolved gases and their evolution profiles, which can be correlated with the mass loss steps observed in the TGA curve.

Visualizations

Logical Flow of Thermal Decomposition

The following diagram illustrates the predicted logical sequence of events during the thermal decomposition of rubidium dichromate.

Caption: Predicted thermal decomposition pathway of rubidium dichromate.

Experimental Workflow

The diagram below outlines the typical experimental workflow for characterizing the thermal decomposition of a solid sample like rubidium dichromate.

Caption: Workflow for thermal analysis of rubidium dichromate.

Conclusion

The thermal decomposition of rubidium dichromate is predicted to proceed in a manner analogous to other alkali metal dichromates, yielding rubidium chromate, chromium(III) oxide, and oxygen gas. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely determine the decomposition temperatures, quantify the mass losses, and confirm the composition of the evolved gases. Such studies will provide valuable data for the safe and effective use of rubidium dichromate in high-temperature applications.

References

- 1. vedantu.com [vedantu.com]

- 2. Ammonium dichromate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 475. Kinetics, mechanism, and chemistry of the thermal decomposition of ammonium dichromate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Potassium dichromate - Wikipedia [en.wikipedia.org]

- 6. Silver - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Rubidium Dichromate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of rubidium dichromate in a range of common organic solvents. Understanding the solubility of this inorganic compound is critical for its application in various research and development settings, including synthesis, catalysis, and formulation. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for a standard solubility testing method.

Quantitative Solubility Data

The solubility of rubidium dichromate in organic solvents is not extensively documented in publicly available literature, suggesting its generally low solubility in non-aqueous media. However, specific data for acetone is available and is presented below, alongside qualitative information for other solvents. For comparative purposes, this guide also includes available data for the analogous potassium and cesium dichromates to infer potential solubility trends.

Table 1: Solubility of Alkali Metal Dichromates in Various Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Rubidium Dichromate | Acetone | 0 | 5.9 |

| 10 | 10 | ||

| 20 | 15.2 | ||

| 30 | 32.3 | ||

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (qualitative)[1] | |

| Potassium Dichromate | Methanol | Not Specified | Insoluble[2] |

| Ethanol | Not Specified | Insoluble[2][3] | |

| Acetone | Not Specified | Insoluble[3] | |

| Cesium Dichromate | Dimethylformamide (DMF) | Room Temperature | < 0.2 (estimated from mg/mL)[4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any application. The following are detailed methodologies for three common and reliable experimental protocols.

Saturation Shake-Flask Method

This is a widely recognized and robust method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid rubidium dichromate is added to a known volume of the selected organic solvent in a sealed, airtight flask or vial. The vessel should be of sufficient size to allow for vigorous agitation.

-

Equilibration: The flask is agitated at a constant temperature using a shaker bath or a magnetic stirrer. The duration of agitation should be sufficient to ensure that equilibrium is reached, which can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the saturated solution is recommended.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a suitable filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Quantification: The concentration of rubidium dichromate in the filtered supernatant is determined using a suitable analytical technique. Given the characteristic orange-red color of the dichromate ion, UV-Visible spectrophotometry is a highly effective method. A calibration curve should be prepared using standard solutions of rubidium dichromate in the same solvent.

Gravimetric Method

This method is a straightforward and accurate way to determine solubility, relying on the precise measurement of mass.

Methodology:

-

Saturation: A saturated solution is prepared by adding an excess of rubidium dichromate to a known volume of the organic solvent and allowing it to equilibrate, as described in the shake-flask method.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Evaporation: A precisely measured volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.

-

Drying: The solvent is carefully evaporated from the dish using a controlled heat source (e.g., a water bath or a drying oven at a temperature below the decomposition point of rubidium dichromate). The dish is then dried to a constant weight in an oven.

-

Calculation: The mass of the dissolved rubidium dichromate is determined by subtracting the initial weight of the empty dish from the final weight of the dish containing the dried residue. The solubility can then be expressed as grams of solute per 100 grams of solvent.

UV-Visible Spectrophotometric Method

This instrumental method is particularly suitable for colored compounds like rubidium dichromate and offers high sensitivity and rapid analysis.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of rubidium dichromate with known concentrations are prepared in the organic solvent of interest.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the dichromate ion in that specific solvent. A calibration curve is then constructed by plotting absorbance versus concentration.

-

Sample Preparation: A saturated solution of rubidium dichromate is prepared using the saturation shake-flask method.

-

Sample Analysis: A filtered aliquot of the saturated solution is appropriately diluted with the same solvent to ensure the absorbance falls within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the same λmax.

-

Concentration Determination: The concentration of rubidium dichromate in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the widely used saturation shake-flask method for determining solubility.

References

An In-depth Technical Guide to the Hazards and Toxicity of Hexavalent Chromium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexavalent chromium [Cr(VI)] compounds are a class of chemicals widely utilized in various industrial processes, including chrome plating, welding, and the production of pigments and dyes.[1][2] Despite their utility, Cr(VI) compounds are recognized as potent occupational carcinogens and systemic toxicants.[3] This technical guide provides a comprehensive overview of the hazards and toxicological profile of hexavalent chromium, with a focus on the molecular mechanisms of its toxicity, relevant experimental protocols, and quantitative toxicological data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who may encounter or study the effects of these compounds.

Physicochemical Properties and Toxicokinetics

Hexavalent chromium exists in several forms, with sodium dichromate, potassium dichromate, and chromium trioxide being common examples. A key feature of Cr(VI) is its structural similarity to sulfate and phosphate anions, which facilitates its transport into cells via anion exchange channels.[2] Once inside the cell, Cr(VI) undergoes a series of reduction reactions, ultimately forming trivalent chromium [Cr(III)]. This intracellular reduction is a critical step in its toxicity, as it generates reactive intermediates, including Cr(V) and Cr(IV), and reactive oxygen species (ROS).[2] While Cr(III) is considered an essential nutrient at trace levels, the intracellular generation of Cr(III) from Cr(VI) reduction can lead to the formation of stable DNA and protein adducts, contributing to genotoxicity.

Mechanisms of Toxicity and Carcinogenicity

The toxicity of hexavalent chromium is multifaceted, involving the induction of oxidative stress, DNA damage, and apoptosis. These mechanisms are interconnected and contribute to its carcinogenic properties, which are well-established, particularly for lung cancer upon inhalation exposure.[3]

Oxidative Stress

The intracellular reduction of Cr(VI) is a major source of reactive oxygen species (ROS), leading to a state of oxidative stress. This redox imbalance can damage cellular components, including lipids, proteins, and nucleic acids.

DNA Damage and Genotoxicity

Hexavalent chromium is a potent genotoxic agent.[2] The reactive intermediates and ROS generated during its intracellular reduction can cause a variety of DNA lesions, including single- and double-strand breaks, DNA adducts, and oxidative DNA damage.[4] This DNA damage can lead to mutations and chromosomal instability, which are key events in carcinogenesis.

Apoptosis

Exposure to hexavalent chromium can trigger programmed cell death, or apoptosis. This process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. Cr(VI)-induced DNA damage can activate p53-dependent apoptotic pathways.[5][6]

Target Organ Toxicity

The primary target organs for hexavalent chromium toxicity depend on the route of exposure.

-

Respiratory System: Inhalation is a major route of occupational exposure, and the respiratory tract is a primary target. Effects can range from irritation, ulceration, and perforation of the nasal septum to an increased risk of lung, nasal, and sinus cancers.[7]

-

Gastrointestinal System: Oral exposure to Cr(VI), primarily through contaminated drinking water, can lead to tumors in the oral cavity of rats and the small intestine of mice.[7][8]

-

Kidneys and Liver: Systemic absorption of chromium can lead to damage in the kidneys and liver.[9]

-

Skin: Dermal contact can cause skin ulcers and allergic contact dermatitis.[1]

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for various hexavalent chromium compounds.

| Compound | Oral LD50 (mg/kg) | Species | Reference |

| Sodium Chromate | 553 (Female) | Rabbit | --INVALID-LINK-- |

| Sodium Dichromate Dihydrate | 336 (Male) | Rabbit | --INVALID-LINK-- |

| Potassium Dichromate | 403 (Male) | Rabbit | --INVALID-LINK-- |

| Ammonium Dichromate | 763 (Male) | Rabbit | --INVALID-LINK-- |

| Lead Chromate | 5000 | Rat | --INVALID-LINK-- |

| Agency | Guideline | Value | Notes |

| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA) | 5 µg/m³ | This is a significant reduction from the previous PEL of 52 µg/m³.[10] |

| Action Level (AL) - 8-hour TWA | 2.5 µg/m³ | Triggers requirements for exposure monitoring and medical surveillance.[11] | |

| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - 10-hour TWA | 0.2 µg/m³ | Based on reducing the risk of lung cancer.[7] NIOSH considers all Cr(VI) compounds to be potential occupational carcinogens.[8] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - 8-hour TWA (Water-soluble compounds) | 0.2 µg/m³ | |

| Threshold Limit Value (TLV) - 8-hour TWA (Insoluble compounds) | 10 µg/m³ | ||

| Short-Term Exposure Limit (STEL) - 15-minute TWA (Water-soluble compounds) | 0.5 µg/m³ |

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the toxicity of hexavalent chromium.

In Vitro Assays

1. Cell Viability Assessment using MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[12]

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of a hexavalent chromium compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13]

-

-

Example from Literature: In a study on human lung fibroblasts, cells were treated with a concentration range of 2–30 µM of Cr(VI) for 24 and 48 hours before performing the MTT assay to assess cytotoxicity.[14]

2. DNA Damage Assessment using Comet Assay (Single Cell Gel Electrophoresis)

-

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.[15][16]

-

General Protocol (Alkaline Comet Assay):

-

Embed Cr(VI)-treated cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Treat the slides with an alkaline solution (pH > 13) to unwind the DNA.

-

Perform electrophoresis under alkaline conditions.

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.[11]

-

-

Example from Literature: To assess DNA damage in the erythrocytes of the fish Catla catla exposed to chromium, the alkaline comet assay was performed. After exposure for 7, 14, and 21 days, cell suspensions were mixed with low melting temperature agarose, lysed, and subjected to electrophoresis at 1 V/cm for 25 minutes.[11]

3. Apoptosis Detection using TUNEL Assay

-

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.[4][17]

-

General Protocol:

-

Fix and permeabilize the Cr(VI)-treated cells.

-

Incubate the cells with a solution containing TdT and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

-

If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.

-

Analyze the cells using fluorescence microscopy or flow cytometry to detect the labeled apoptotic cells.[18]

-

-

Example from Literature: In a study investigating Cr(VI)-induced apoptosis in human bronchoalveolar cells, apoptosis was detected using methods including TUNEL, in addition to internucleosomal DNA fragmentation and annexin V-PI staining.[5]

In Vivo Studies

1. Chronic Oral Toxicity and Carcinogenicity Studies in Rodents

-

Objective: To evaluate the long-term toxic and carcinogenic effects of hexavalent chromium administered through drinking water.

-

General Design (based on NTP studies):

-

Animal Models: F344/N rats and B6C3F1 mice are commonly used strains.[1][8]

-

Route of Administration: Hexavalent chromium (as sodium dichromate dihydrate) is dissolved in the drinking water.[8]

-

Exposure Duration: Typically 2 years (chronic exposure).[8]

-

Dose Groups: A control group receiving untreated drinking water and several groups receiving different concentrations of the Cr(VI) compound.

-

Endpoints:

-

Clinical observations and body weight measurements throughout the study.

-

Hematology and clinical chemistry analyses at interim and terminal time points.

-

Gross pathology and histopathology of all major organs and tissues at the end of the study.

-

Evaluation of tumor incidence and non-neoplastic lesions.

-

-

-

Example from Literature: The National Toxicology Program (NTP) conducted 2-year drinking water studies where male and female F344/N rats and B6C3F1 mice were exposed to sodium dichromate dihydrate at concentrations ranging from 14.3 to 516 mg/L.[8] These studies found clear evidence of carcinogenic activity, with oral cavity tumors in rats and small intestine tumors in mice.[8]

Signaling Pathways and Molecular Mechanisms

The following diagrams illustrate the key signaling pathways involved in hexavalent chromium-induced toxicity.

Caption: Overview of Hexavalent Chromium Cellular Uptake and Toxicity.

Caption: Cr(VI)-Induced p53-Dependent Apoptotic Signaling Pathway.

Caption: Nrf2-Mediated Oxidative Stress Response to Cr(VI) Exposure.

Conclusion

Hexavalent chromium compounds pose a significant health risk due to their complex and multifaceted mechanisms of toxicity. This guide has provided an in-depth overview of the current understanding of Cr(VI) toxicology, including its carcinogenic properties, target organ effects, and the molecular pathways it perturbs. The summarized quantitative data and detailed experimental protocols are intended to be a valuable resource for researchers and professionals working to understand and mitigate the adverse health effects of these prevalent environmental and occupational toxicants. Further research into the nuanced interactions of Cr(VI) with cellular systems will be crucial for the development of improved diagnostic, preventative, and therapeutic strategies.

References

- 1. Exposure to Hexavalent Chromium Resulted in Significantly Higher Tissue Chromium Burden Compared With Trivalent Chromium Following Similar Oral Doses to Male F344/N Rats and Female B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptomic analysis reveals particulate hexavalent chromium regulates key inflammatory pathways in human lung fibroblasts as a possible mechanism of carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. TUNEL assay - Wikipedia [en.wikipedia.org]

- 5. Transcriptomic analysis reveals particulate hexavalent chromium regulates key inflammatory pathways in human lung fibroblasts as a possible mechanism of carcinogenesis [pubmed.ncbi.nlm.nih.gov]

- 6. Hexavalent Chromium-Induced Alteration of Proteomic Landscape in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Hexavalent Chromium Is Carcinogenic to F344/N Rats and B6C3F1 Mice after Chronic Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. rais.ornl.gov [rais.ornl.gov]

- 11. thescipub.com [thescipub.com]

- 12. broadpharm.com [broadpharm.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 16. researchtweet.com [researchtweet.com]

- 17. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rubidium Dichromate (Rb₂Cr₂O₇)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Rubidium Dichromate, detailing its chemical identity, properties, synthesis, and key safety considerations relevant to a scientific audience.

1. Chemical Identity

-

Molecular Formula: Rb₂Cr₂O₇

-

IUPAC Name: Rubidium Dichromate[1]

-

Synonyms: Dirubidium dichromate, Chromic acid (H₂Cr₂O₇) dirubidium salt[1][2][3]

2. Physicochemical and Crystallographic Data

Rubidium dichromate is an orange-red crystalline solid.[4] It is a powerful oxidizing agent and a confirmed carcinogen.[2][3] The compound is known to exist in multiple crystalline forms, or polymorphs, primarily triclinic and monoclinic structures, with at least four characterized variations.[4][5]

The tables below summarize key quantitative data for the compound.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molar Mass | 386.92 g/mol | [1][6] |

| Appearance | Orange-red crystalline solid | [4] |

| Density | Monoclinic: 3.021 g/cm³ Triclinic: 3.125 g/cm³ | [2][3][7] |

Table 2: Water Solubility of Polymorphs ( g/100g H₂O)

| Temperature | Monoclinic Form | Triclinic Form | References |

| 20°C | 5.9 | 5.8 | [2][3] |

| 30°C | 10.0 | 9.5 | [2][3] |

| 40°C | 15.2 | 14.8 | [2][3] |

| 60°C | 32.3 | 32.4 | [2][3] |

Table 3: Crystallographic Data for Triclinic Rb₂Cr₂O₇ (Polymorph 1)

| Parameter | Value | References |

| Space Group | Pī | [5][8] |

| a | 13.554 Å | [5][8] |

| b | 7.640 Å | [5][8] |

| c | 7.735 Å | [5][8] |

| α | 93.64° | [5][8] |

| β | 98.52° | [5][8] |

| γ | 88.80° | [5][8] |

| Cr–O (bridging) | 1.78 Å | [5][8] |

| Cr–O (terminal) | 1.62 Å | [5][8] |

3. Experimental Protocols: Synthesis

Rubidium dichromate can be synthesized via several routes. A common laboratory-scale method involves the reaction of a rubidium salt with a source of dichromate ions.

Protocol: Synthesis from Rubidium Carbonate and Chromium Trioxide

This protocol is based on the straightforward acid-base reaction between rubidium carbonate and chromic acid (formed in situ from CrO₃).[3]

Materials:

-

Rubidium Carbonate (Rb₂CO₃)

-

Chromium Trioxide (CrO₃)

-

Deionized Water

-

Crystallizing Dish

-

Stir Plate and Magnetic Stir Bar

-

pH indicator paper

Methodology:

-

Preparation of Solutions: Carefully prepare a concentrated aqueous solution of Rubidium Carbonate. In a separate beaker, cautiously dissolve a stoichiometric amount of Chromium Trioxide in a minimal volume of deionized water. This reaction is exothermic.

-

Reaction: Slowly add the Chromium Trioxide solution to the stirring Rubidium Carbonate solution. The reaction will effervesce as CO₂ gas is released.

-

Reaction: Rb₂CO₃ + 2CrO₃ → Rb₂Cr₂O₇ + CO₂(g)

-

-

pH Adjustment: After the addition is complete, check the pH of the solution. It should be slightly acidic to ensure the dichromate ion is the predominant species in solution.

-

Crystallization: Transfer the resulting orange-red solution to a crystallizing dish. Allow the solvent to evaporate slowly at room temperature.

-

Isolation: Orange-red crystals of Rubidium Dichromate will form.[3] Isolate the crystals by decantation or filtration, then dry them in a desiccator.

4. Visualizations: Workflow and Chemical Logic

While Rb₂Cr₂O₇ is not involved in biological signaling, its synthesis and chemical behavior can be represented in logical workflows.

Caption: A workflow diagram illustrating the synthesis of Rubidium Dichromate.

Caption: Logical relationship between the compound's chemistry and its toxicity.

5. Applications and Relevance

Rubidium dichromate's applications are limited and primarily confined to specialized research.

-

Chemical Intermediate: It can serve as a precursor for the synthesis of other rubidium compounds. For example, it can be converted to rubidium chromate (Rb₂CrO₄), which can then be used to produce rubidium hydroxide, a more versatile base.[9][10]

-

Analytical Chemistry: Due to its high purity and stability, it holds potential as a primary standard in specific volumetric analysis applications, analogous to its more common potassium counterpart.[9]

-

Materials Science: Research has explored the synthesis of complex oxides and control of crystal morphology using dichromate compounds, suggesting potential use in creating novel materials.[9]

The broader applications of the rubidium element include atomic clocks, specialized glass manufacturing, and use as a "getter" in vacuum tubes.[11][12][13]

6. Safety and Toxicology

Professionals handling this compound must be aware of its significant hazards, which are primarily associated with the hexavalent chromium ion.

-

Carcinogenicity: Rubidium dichromate is a confirmed human carcinogen (IARC Class 1).[1][3]

-

Toxicity Profile: It is classified as a poison.[3] Exposure can lead to severe health effects.

-

Exposure Limits: Occupational exposure limits for hexavalent chromium (Cr(VI)) are extremely low, with an OSHA Permissible Exposure Limit (PEL) of 0.005 mg/m³ and an ACGIH Threshold Limit Value (TLV) of 0.0001 mg/m³.[15]

Due to these hazards, strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and handling within a fume hood, is mandatory.

References

- 1. Dirubidium dichromate | Cr2O7Rb2 | CID 61606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RUBIDIUM DICHROMATE|lookchem [lookchem.com]

- 3. RUBIDIUM DICHROMATE | 13446-73-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. webqc.org [webqc.org]

- 7. chembk.com [chembk.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Chromic acid (H2Cr2O7),rubidium salt (1:2) | 13446-73-6 | Benchchem [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. azom.com [azom.com]

- 12. Rubidium | Properties, Uses, & Isotopes | Britannica [britannica.com]

- 13. Rubidium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Rubidium Chromate - ESPI Metals [espimetals.com]

- 15. Rubidium dichromate - Hazardous Agents | Haz-Map [haz-map.com]

Spectroscopic Characterization of Rubidium Dichromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of rubidium dichromate (Rb₂Cr₂O₇). Due to the limited availability of specific experimental data for rubidium dichromate in published literature, this document utilizes data from its close analogue, potassium dichromate (K₂Cr₂O₇), to illustrate the characteristic spectroscopic features of the dichromate anion (Cr₂O₇²⁻). The structural and spectroscopic similarities between alkali metal dichromates make this a valid and informative approach for researchers.

Introduction to Rubidium Dichromate

Rubidium dichromate is an inorganic compound with the chemical formula Rb₂Cr₂O₇ and a molar mass of 386.92 g/mol .[1][2] It typically appears as red or orange-red crystals. Like other dichromates, it is a strong oxidizing agent and should be handled with appropriate safety precautions. The core of its chemical and spectroscopic properties is the dichromate anion, which consists of two corner-sharing CrO₄ tetrahedra. Understanding the vibrational and electronic transitions within this anion is key to its characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the dichromate anion, derived from studies on potassium dichromate. These values are expected to be highly representative of rubidium dichromate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of dichromate in solution is characterized by strong charge-transfer bands. In acidic solution, an equilibrium exists between the chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions. The following data corresponds to an acidic solution where the dichromate ion is the predominant species.

Table 1: UV-Vis Absorption Data for Acidified Potassium Dichromate Solution [3]

| Wavelength (λ) | Feature | Molar Absorptivity (ε) (kg g⁻¹ cm⁻¹) |

|---|---|---|

| 350 nm | Absorbance Maximum | 10.7 |

| 313 nm | Absorbance Minimum | 4.8 |

| 257 nm | Absorbance Maximum | 14.5 |

| 235 nm | Absorbance Minimum | 12.5 |

Solvent: 0.001 M Perchloric Acid

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the stretching and bending modes of the Cr-O bonds within the dichromate anion. The key features include terminal Cr-O stretching, bridging Cr-O-Cr stretching, and various bending modes. The data below is for solid, crystalline potassium dichromate.

Table 2: Key Vibrational Frequencies for Crystalline Potassium Dichromate [4][5]

| Infrared (IR) Peak (cm⁻¹) | Raman Peak (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 950 | 961 | CrO₃ Asymmetric Stretching |

| 938 | 907 | CrO₃ Symmetric Stretching (Terminal) |

| 905 | 888 | CrO₃ Symmetric Stretching (Terminal) |

| 885 | 770 | Cr-O-Cr Asymmetric Stretching |

| 760 | 565 | Cr-O-Cr Symmetric Stretching |

| - | 300-450 | CrO₃ Bending/Deformation Modes |

| - | 218 | Cr-O-Cr Bending/Deformation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize rubidium dichromate.

UV-Visible Absorption Spectroscopy

Objective: To determine the electronic absorption maxima and molar absorptivity of the sample.

Methodology:

-

Preparation of Standard Solutions: Accurately weigh a precise amount of rubidium dichromate and dissolve it in a Class A volumetric flask using a suitable solvent (e.g., 0.001 M perchloric acid) to create a stock solution of known concentration.[3] Perform serial dilutions to prepare a series of standards with concentrations spanning the desired absorbance range (typically 0.1 to 1.5 AU).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes for stabilization.

-

Blank Measurement: Fill a quartz cuvette with the solvent (e.g., 0.001 M perchloric acid). Place it in the spectrophotometer and record a baseline spectrum. This corrects for absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with one of the standard solutions before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum and minimum absorbance. Using Beer's Law (A = εbc), plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) at each absorption maximum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the vibrational modes (primarily stretching and bending) of the covalent bonds in solid rubidium dichromate.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry rubidium dichromate with approximately 200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

-

Instrument Setup: Turn on the FT-IR spectrometer and allow the source and detector to stabilize.

-

Background Measurement: Place the empty sample holder (or a pure KBr pellet) in the beam path and collect a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any signals from the KBr.

-

Sample Measurement: Place the KBr pellet containing the sample in the sample holder and collect the infrared spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[6]

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction). Identify the positions (in wavenumbers, cm⁻¹) of the absorption bands and assign them to specific molecular vibrations based on reference data.[4][5]

Raman Spectroscopy

Objective: To identify vibrational modes that are Raman-active, which are often complementary to those seen in IR spectroscopy.

Methodology:

-

Sample Preparation: Place a small amount of the crystalline rubidium dichromate powder onto a microscope slide or into a capillary tube. No extensive sample preparation is typically required.[7]

-

Instrument Setup: Turn on the Raman spectrometer, including the laser source (e.g., Nd:YAG at 1064 nm or a visible laser at 532 nm or 785 nm).[8] Calibrate the instrument using a known standard (e.g., silicon).

-

Sample Measurement: Place the sample under the microscope objective and focus the laser onto the crystals. Collect the scattered light over the desired spectral range (e.g., 100-1200 cm⁻¹). The laser power and acquisition time should be optimized to obtain a good signal without causing sample degradation.

-

Data Analysis: Identify the Raman shifts (in cm⁻¹) of the scattered light. These peaks correspond to the vibrational frequencies of the Raman-active modes of the sample. Compare the peak positions with known data for dichromate compounds to assign the vibrations.[4]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques.

Caption: Experimental workflow for spectroscopic characterization of rubidium dichromate.

References

- 1. Dirubidium dichromate | Cr2O7Rb2 | CID 61606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. Acidic Potassium Dichromate Solutions as Ultraviolet Absorbance Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. static.horiba.com [static.horiba.com]

- 8. chem.ualberta.ca [chem.ualberta.ca]

An In-depth Technical Guide to the Physical and Chemical Properties of Rubidium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance, color, and other physicochemical properties of rubidium dichromate (Rb₂Cr₂O₇). It includes detailed experimental protocols for its synthesis, quantitative data presented in tabular format, and visualizations of key processes to facilitate a deeper understanding of this inorganic compound.

Physical Appearance and Color

Rubidium dichromate is a crystalline solid.[1] Its visual characteristics can vary depending on the specific crystalline form and method of preparation. Generally, it is described as having an orange-red color.[2] The crystals can appear as distorted, blocky, and striated.[2] Another description notes it as a red crystalline solid .[1] The presence of the dichromate anion (Cr₂O₇²⁻), where chromium is in the +6 oxidation state, is responsible for its characteristic color.[3]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of rubidium dichromate.

Table 1: General and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | Cr₂O₇Rb₂ | [4][5] |

| Molar Mass | 386.92 g/mol | [4][5] |

| IUPAC Name | oxido-(oxido(dioxo)chromio)oxy-dioxochromium; rubidium(1+) | [6][7] |

| CAS Number | 13446-73-6 | [4][5] |

| EC Number | 236-602-7 | [5][6] |

Table 2: Physical Properties of Rubidium Dichromate Polymorphs

| Property | Monoclinic Form | Triclinic Form | Reference |

| Density | 3.021 g/cm³ | 3.125 g/cm³ | [4][8] |

| Solubility in Water | 5.9 g/100g at 20°C10.0 g/100g at 30°C15.2 g/100g at 40°C32.3 g/100g at 60°C | 5.8 g/100g at 20°C9.5 g/100g at 30°C14.8 g/100g at 40°C32.4 g/100g at 60°C | [4][8] |

Table 3: Crystallographic Data for Triclinic Rubidium Dichromate

| Parameter | Value | Reference |

| Space Group | P1 | [9][10] |

| a | 13.554 Å | [9][10] |

| b | 7.640 Å | [9][10] |

| c | 7.735 Å | [9][10] |

| α | 93.64° | [9][10] |

| β | 98.52° | [9][10] |

| γ | 88.80° | [9][10] |

| Cr-O (bridging) bond length | 1.78 Å | [9][10] |

| Cr-O (terminal) bond length | 1.62 Å | [9][10] |

| Cr-O-Cr angles | 123° and 137° | [9][10] |

Experimental Protocols

Several methods for the synthesis of rubidium dichromate have been documented.

Synthesis from Rubidium Carbonate and Chromium Trioxide

This method involves the reaction of stoichiometric amounts of rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (RbOH) with chromium trioxide (CrO₃).[11]

Protocol:

-

Prepare aqueous solutions of rubidium carbonate and chromium trioxide in stoichiometric amounts.

-

Mix the two solutions.

-

Evaporate the resulting solution to induce crystallization of rubidium dichromate.[11]

Synthesis from Rubidium Chloride and Ammonium Dichromate

This protocol is adapted from the "Handbook of Preparative Inorganic Chemistry" and is useful for converting the more common rubidium chloride into other rubidium compounds via the dichromate intermediate.[12]

Protocol:

-

Dissolve rubidium chloride (RbCl) and a stoichiometric amount of ammonium dichromate ((NH₄)₂Cr₂O₇) in a minimal amount of warm water.[12] For example, 21.82 grams of RbCl would be reacted with 22.74 grams of (NH₄)₂Cr₂O₇.[12]

-

Cool the solution to allow for the crystallization of rubidium dichromate, which is less soluble than the other potential products.

-

Isolate the rubidium dichromate crystals by filtration.

-

The resulting rubidium dichromate can then be used in further reactions. For instance, adjusting the pH can convert it to rubidium chromate (Rb₂CrO₄).[12]

Crystallization from a Mixed Salt Solution

Orange-red crystals of a triclinic polymorph of rubidium dichromate have been prepared from an aqueous solution.[2]

Protocol:

-

Prepare a nearly neutral aqueous solution (pH ≈ 6) containing dissolved chromium trioxide (CrO₃), rubidium carbonate (Rb₂CO₃), and zinc nitrate hexahydrate (Zn(NO₃)₂ · 6H₂O).[2]

-

Allow the solution to stand at room temperature.

-

Crystallization will yield orange-red, distorted, blocky, striated crystals of rubidium dichromate.[2]

Visualizations

The following diagrams illustrate key experimental and structural concepts related to rubidium dichromate.

Caption: Experimental workflow for the synthesis of rubidium dichromate.

Caption: Known crystal polymorphs of rubidium dichromate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromic acid (H2Cr2O7),rubidium salt (1:2) | 13446-73-6 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Dirubidium dichromate | Cr2O7Rb2 | CID 61606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. Rubidium Dichromate,CAS : 13446-73-6 [eforu-chemical.com]

- 8. RUBIDIUM DICHROMATE|lookchem [lookchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. RUBIDIUM DICHROMATE | 13446-73-6 [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

Methodological & Application

Applications of rubidium dichromate in analytical chemistry and titrations.

Application Notes: Rubidium Dichromate in Analytical Chemistry

Introduction

Rubidium dichromate (Rb₂Cr₂O⧠) is a crystalline solid that serves as a powerful oxidizing agent in acidic solutions. While less common than its potassium counterpart, rubidium dichromate is a suitable candidate for use as a primary standard in specialized volumetric analysis applications.[1] Its high purity and stability make it a reliable reagent for the determination of various reducing agents through redox titrations. The principle of dichromate titrations lies in the reduction of the dichromate ion (Cr₂O⧠²⁻) to the green chromium(III) ion (Cr³⁺) upon reaction with a reducing agent.

The primary application of rubidium dichromate in analytical chemistry is in redox titrations, particularly for the determination of iron(II). The reaction is robust, with a clear and measurable endpoint.

Physicochemical Properties of Rubidium Dichromate

A clear understanding of the physicochemical properties of rubidium dichromate is essential for its application in analytical chemistry.

| Property | Value |

| Molecular Formula | Cr₂O⧠Rb₂ |

| Molecular Weight | 386.92 g/mol [2] |

| Appearance | Orange-red crystals |

| Solubility | Soluble in water |

Redox Reaction Fundamentals

The oxidizing power of the dichromate ion in an acidic medium is central to its use in titrimetry. The half-reaction for the dichromate ion is:

Cr₂O⧠²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O (E⁰ = +1.33 V)

This high standard reduction potential indicates that dichromate is a strong oxidizing agent capable of reacting completely with a variety of reducing agents.

Protocols for the Application of Rubidium Dichromate in Titrations

The following protocols are adapted from established methods using potassium dichromate, with necessary adjustments for the use of rubidium dichromate.

Protocol 1: Preparation of a Standard Rubidium Dichromate Solution

This protocol details the preparation of a standard solution of rubidium dichromate, which can be used as a titrant.

Materials:

-

Rubidium dichromate (Rb₂Cr₂O⧠), primary standard grade

-

Distilled or deionized water

-

Volumetric flask (1000 mL)

-

Analytical balance

-

Weighing paper

Procedure:

-

Accurately weigh approximately 4.9 g of dry, primary standard grade rubidium dichromate onto a weighing paper using an analytical balance.

-

Carefully transfer the weighed rubidium dichromate into a 1000 mL volumetric flask.

-

Add approximately 500 mL of distilled water to the volumetric flask and swirl gently to dissolve the solid.

-

Once the solid is completely dissolved, dilute the solution to the calibration mark with distilled water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Calculate the exact molarity of the rubidium dichromate solution based on the mass of the salt used.

Protocol 2: Titrimetric Determination of Iron(II) using Rubidium Dichromate

This protocol provides a step-by-step method for the determination of the concentration of an iron(II) solution using a standardized rubidium dichromate solution.

Materials:

-

Standardized rubidium dichromate (Rb₂Cr₂O⧠) solution

-

Iron(II) solution of unknown concentration

-

Sulfuric acid (H₂SO₄), concentrated

-

Phosphoric acid (H₃PO₄), 85%

-

Sodium diphenylamine sulfonate indicator

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Graduated cylinders

Procedure:

-

Pipette 25.00 mL of the unknown iron(II) solution into a 250 mL Erlenmeyer flask.

-

Carefully add 10 mL of concentrated sulfuric acid and 5 mL of 85% phosphoric acid to the flask. The phosphoric acid complexes with the iron(III) ions formed during the titration, sharpening the endpoint.

-

Add 8-10 drops of sodium diphenylamine sulfonate indicator to the solution.

-

Rinse and fill a 50 mL burette with the standardized rubidium dichromate solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Titrate the iron(II) solution with the rubidium dichromate solution, swirling the flask continuously. The solution will initially be colorless or pale green and will turn a turbid green as the titration progresses.

-

As the endpoint is approached, the green color will deepen. The endpoint is reached when the first permanent violet-blue color appears.

-

Record the final burette reading.

-

Repeat the titration at least two more times to ensure precision.

Reaction:

Cr₂O⧠²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O

Calculation of Iron(II) Concentration:

The concentration of the iron(II) solution can be calculated using the following formula:

M_Fe²⁺ = (M_Rb₂Cr₂O⧠ × V_Rb₂Cr₂O⧠ × 6) / V_Fe²⁺

Where:

-

M_Fe²⁺ = Molarity of the iron(II) solution

-

M_Rb₂Cr₂O⧠ = Molarity of the rubidium dichromate solution

-

V_Rb₂Cr₂O⧠ = Volume of the rubidium dichromate solution used in the titration (in L)

-

V_Fe²⁺ = Volume of the iron(II) solution used (in L)

-

6 is the stoichiometric ratio of moles of iron(II) to moles of dichromate.

Quantitative Data Summary

The following table provides an example of data that would be collected during the titration of an unknown iron(II) solution with a standardized 0.02 M rubidium dichromate solution.

| Titration | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Rb₂Cr₂O⧠ used (mL) |

| 1 | 0.50 | 25.50 | 25.00 |

| 2 | 25.50 | 50.45 | 24.95 |

| 3 | 0.20 | 25.18 | 24.98 |

| Average | 24.98 |

Using the average volume and the formula above, the molarity of the iron(II) solution can be calculated.

Visualizations

Caption: Experimental workflow for the determination of iron(II) using rubidium dichromate.

Caption: Logical relationship of reactants and products in the redox titration.

References

Step-by-step protocol for preparing a standard solution of rubidium dichromate.

Topic: Step-by-Step Protocol for Preparing a Standard Solution of Rubidium Dichromate

This document provides a comprehensive, step-by-step protocol for the preparation of a standard solution of rubidium dichromate (Rb₂Cr₂O₇). This protocol is intended for researchers, scientists, and drug development professionals who require a high degree of accuracy in their analytical procedures.

Introduction